molecular formula C11H12N2OS B188923 2-(4-Morpholinyl)benzothiazole CAS No. 4225-26-7

2-(4-Morpholinyl)benzothiazole

Cat. No.: B188923
CAS No.: 4225-26-7
M. Wt: 220.29 g/mol
InChI Key: VVUVJGRVEYHIHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Morpholinyl)benzothiazole is a member of benzothiazoles . It has a molecular formula of C11H12N2OS and a molecular weight of 220.29 g/mol . It exists in automobile tire rubber as an impurity of a vulcanization accelerator .


Synthesis Analysis

The synthesis of this compound and its derivatives has been a subject of research. Modern trends in synthesizing these compounds involve both conventional multistep processes and one-pot, atom economy procedures . These methods are often developed based on green chemistry principles and simple reagents .


Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole ring attached to a morpholine ring . The InChI string representation of the molecule is InChI=1S/C11H12N2OS/c1-2-4-10-9 (3-1)12-11 (15-10)13-5-7-14-8-6-13/h1-4H,5-8H2 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 220.29 g/mol . It has a topological polar surface area of 53.6 Ų . The compound has no hydrogen bond donors and four hydrogen bond acceptors . It has one rotatable bond .

Scientific Research Applications

  • Environmental Analysis and Pollution Monitoring :

    • 2-(4-Morpholinyl)benzothiazole has been identified in automobile tire rubber and proposed as a potential molecular marker for street runoff. An analytical method using gas chromatography for its detection in environmental samples like street dusts and river sediments was developed, showing trace-level detection capabilities in these samples (Kumata, Takada, & Ogura, 1996).
    • It leaches from crumb rubber material and asphalt containing rubber, potentially impacting the environment. This study assessed the fate of benzothiazoles in the environment, highlighting their water solubility and the likelihood of being less prone to bioaccumulation and sedimentation (Reddy & Quinn, 1997).
  • Antitumor and Pharmacological Research :

    • Novel 2-(4-aminophenyl)benzothiazoles, which are structurally related to this compound, have shown potent antitumor properties. They are transformed by cytochrome P 450 1A1 into active metabolites. Amino acid conjugation to these benzothiazoles has been explored to overcome drug lipophilicity, leading to promising preclinical outcomes in cancer treatment (Bradshaw et al., 2002).
  • Urban Pollution Tracking :

    • The concentration of this compound in urban dusts was analyzed in various cities in China and India. Its presence is linked to automobile tires and serves as a marker to trace tire wear emissions in urban environments (Pan et al., 2012).
  • Corrosion Inhibition :

    • A study developed a derivative of benzothiazole, named 2-(4-Morpholinothio)benzothiazole, as a high-efficiency corrosion inhibitor for copper. This research focused on replacing toxic corrosion inhibitors with safer alternatives, demonstrating the significant anti-corrosion ability of this compound (Long, 2022).
  • Chemical Synthesis and Drug Development :

    • Benzothiazoles with a nitrogen substituent in the 2-position, similar to this compound, are used as core structures in developing pharmaceutically important agents. This includes anti-HIV agents, antibacterials, and various receptor ligands. The synthesis methods often involve metal-catalyzed reactions, highlighting the compound's role in the development of new drugs (Ma et al., 2011).
  • Antimicrobial Activity :

    • Some fluorinated benzothiazolo imidazole compounds, which are chemically related to this compound, demonstrated promising antimicrobial activity, indicating the potential of benzothiazole derivatives in developing new antimicrobial agents (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).

Safety and Hazards

The safety data sheet for a similar compound, 2-(4-Morpholinyldithio)benzothiazole, indicates that it may form combustible dust concentrations in air and can cause mechanical irritation of the eyes, skin, nose, and throat . It’s recommended to avoid breathing dust, wash hands thoroughly after handling, and not allow contaminated work clothing out of the workplace .

Properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-2-4-10-9(3-1)12-11(15-10)13-5-7-14-8-6-13/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUVJGRVEYHIHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90891505
Record name 2-(4-Morpholinyl)benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90891505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4225-26-7
Record name Benzothiazole, 2-(4-morpholinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004225267
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Morpholinyl)benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90891505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(morpholin-4-yl)-1,3-benzothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Morpholinyl)benzothiazole
Reactant of Route 2
Reactant of Route 2
2-(4-Morpholinyl)benzothiazole
Reactant of Route 3
Reactant of Route 3
2-(4-Morpholinyl)benzothiazole
Reactant of Route 4
Reactant of Route 4
2-(4-Morpholinyl)benzothiazole
Reactant of Route 5
Reactant of Route 5
2-(4-Morpholinyl)benzothiazole
Reactant of Route 6
Reactant of Route 6
2-(4-Morpholinyl)benzothiazole
Customer
Q & A

Q1: What are the sources and occurrences of 2-(4-Morpholinyl)benzothiazole in the environment?

A: this compound is not naturally occurring and originates primarily from anthropogenic activities. It is present as an impurity in the production of rubber vulcanization accelerators used in automobile tires [, ]. Consequently, tire wear particles and road dust are significant sources of 24MoBT in urban environments [, , ]. Studies have detected 24MoBT in various environmental matrices, including road dust, runoff and river water particles, river sediments, and aerosols [, ].

Q2: How is this compound used as a molecular marker for environmental pollution?

A: The presence and concentration of 24MoBT in environmental samples can be used to assess the impact of traffic-related pollution [, ]. Researchers have utilized 24MoBT alongside other markers like N-Cyclohexyl-2-benzothiazolamine (NCBA) to understand the transport and deposition of tire-derived contaminants in urban water systems and sediments [, , , ].

Q3: What are the limitations of using this compound as a sole indicator of tire wear particles?

A: While 24MoBT is a valuable marker, it is not without limitations. Research indicates that 24MoBT can degrade relatively quickly upon exposure to sunlight, potentially affecting its reliability as a long-term marker in open environments []. Furthermore, other sources of 24MoBT, albeit minor, might exist, requiring careful consideration when interpreting its presence and concentration in environmental samples.

Q4: Are there alternative molecular markers to this compound for assessing tire wear particle pollution?

A: N-Cyclohexyl-2-benzothiazolamine (NCBA) has emerged as another potential marker for tire-derived contaminants [, ]. Research suggests that NCBA might be more persistent in the environment compared to 24MoBT, particularly in sediments []. Utilizing a combination of markers like 24MoBT and NCBA can provide a more comprehensive understanding of tire wear particle pollution in the environment.

Q5: What analytical techniques are used to detect and quantify this compound in environmental samples?

A: Gas chromatography coupled with a sulfur-selective detector, such as a Flame Photometric Detector (FPD), is a common method for quantifying 24MoBT in environmental samples []. This method offers the sensitivity and selectivity required to determine 24MoBT at trace levels typically encountered in environmental matrices.

Q6: What research is being done on the potential toxicity of this compound?

A: While primarily considered an environmental tracer, recent research has explored the potential neurotoxic effects of 24MoBT []. Studies using human neuroblastoma SH-SY5Y cells found that 24MoBT exhibited neurotoxic effects, highlighting the need for further investigation into its potential human health implications [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.